Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-
CAS No.: 124437-50-9
Cat. No.: VC17316055
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124437-50-9 |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 4-[2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethoxy]benzaldehyde |
| Standard InChI | InChI=1S/C18H20ClN3O2/c19-17-5-6-18(21-20-17)22-10-7-14(8-11-22)9-12-24-16-3-1-15(13-23)2-4-16/h1-6,13-14H,7-12H2 |
| Standard InChI Key | ZLKXCFJTGDNRLO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CCOC2=CC=C(C=C2)C=O)C3=NN=C(C=C3)Cl |
Introduction
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-, is a complex organic compound with a molecular formula of C19H24ClN5O and a molecular weight of 373.9 g/mol . This compound is a derivative of benzaldehyde, incorporating a pyridazine and piperidine moiety, which are common in pharmaceutical chemistry due to their potential biological activities.
Synonyms and Identifiers
This compound is also known by its IUPAC name: N-[(Z)-[4-[2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methylideneamino]methanamine . It is identified by the PubChem CID 6534785.
Synonyms:
-
Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-, methylhydrazone
-
N-[(Z)-[4-[2-[1-(6-chloropyridazin-3-yl)-4-piperidyl]ethoxy]phenyl]methyleneamino]methanamine
Comparison with Related Compounds
Other benzaldehyde derivatives, such as deuterated forms, have shown increased biological activity compared to their non-deuterated counterparts . This suggests that modifications to the benzaldehyde backbone can enhance its effects, potentially applying to this compound as well.
Comparison Table:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume